molecular formula C9H11NO3 B098736 3,5-Dimethoxybenzamide CAS No. 17213-58-0

3,5-Dimethoxybenzamide

Cat. No.: B098736
CAS No.: 17213-58-0
M. Wt: 181.19 g/mol
InChI Key: YTLRWVNYANKXOW-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzamide: is an organic compound with the molecular formula C9H11NO3 . It is a derivative of benzamide, where two methoxy groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

3,5-Dimethoxybenzamide has several scientific research applications:

Safety and Hazards

3,5-Dimethoxybenzamide is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, drink plenty of water and call a physician immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzamide
  • 3,5-Dimethoxybenzoic acid
  • 3,5-Dimethoxyaniline
  • 3,5-Dimethoxybenzylamine

Comparison: 3,5-Dimethoxybenzamide is unique due to the presence of both methoxy groups and an amide functional group, which confer distinct chemical and biological properties. Compared to 3,4,5-trimethoxybenzamide, it has fewer methoxy groups, which may affect its reactivity and biological activity.

Properties

IUPAC Name

3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLRWVNYANKXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169209
Record name 3,5-Dimethoxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17213-58-0
Record name 3,5-Dimethoxybenzamide
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Record name 3,5-Dimethoxybenzamide
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Record name 17213-58-0
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Record name 3,5-Dimethoxybenzamide
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Record name 3,5-dimethoxybenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the known biological activities of 3,5-Dimethoxybenzamide derivatives?

A1: While the provided research doesn't extensively cover the biological activity of this compound itself, it highlights its use as a key building block for synthesizing other compounds with potential biological activity. For instance, one study explored the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone from this compound, a crucial intermediate in the production of Nabilone. Nabilone is a synthetic cannabinoid with therapeutic applications []. Additionally, researchers have investigated the neurotropic potential of several 4-hydroxy-3,5-dimethoxybenzamides and their derivatives []. Another study examined the anti-cancer activity of N-(4-methoxyphenyl)-3,5-dimethoxybenzamide in HeLa cells, demonstrating its ability to induce cell cycle arrest and apoptosis [].

Q2: Can you describe the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone from this compound?

A2: The synthesis involves two main steps:

    Q3: What is the structure of this compound oxime and what are its key structural features?

    A3: this compound oxime (C9H12N2O3) exhibits an E configuration in its oxime group. The crystal structure reveals intermolecular hydrogen bonding (N—H⋯O and O—H⋯N) between molecules, contributing to its packing arrangement. Additionally, an intramolecular N—H⋯O hydrogen bond is also present [].

    Q4: Have any studies investigated the potential of this compound analogs as Reserpine substitutes?

    A4: Yes, research has explored the synthesis and pharmacological activity of potential Reserpine analogs structurally similar to this compound. These analogs were evaluated for their capacity to potentiate barbiturate-induced hypnosis in mice and their impact on serotonin levels in rat brains. Although they did not demonstrate serotonin depletion, some analogs, particularly compound V (4-(3,4,5-trimethoxybenzoyloxy)-benzanilide), exhibited notable barbiturate potentiation, albeit with lower potency compared to Reserpine [].

    Q5: Are there any known applications of this compound in the development of anticancer agents?

    A5: Research indicates that this compound serves as a scaffold for designing new anticancer agents. For instance, novel N-{5-[(1H-Benzo[d]imidazol-1-yl)methyl]isoxazol-3-yl}benzamide hybrids, incorporating the this compound moiety, have been synthesized and evaluated for their anticancer properties []. This suggests that modifications and elaborations on the this compound structure hold potential for developing new anticancer therapies.

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